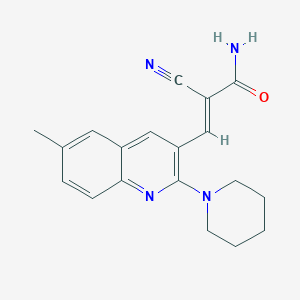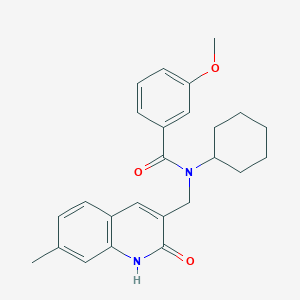
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide, also known as compound 19, is a small molecule compound that has been synthesized and studied for its potential therapeutic properties. This compound has been found to have promising results in scientific research, particularly in the fields of cancer and inflammation. In
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide 19 is not fully understood, but it is believed to involve several pathways. In cancer cells, N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide 19 has been found to inhibit the activity of several enzymes involved in cell growth and survival, including AKT, mTOR, and STAT3. It has also been found to induce the expression of several tumor suppressor genes, including p53 and p21. In inflammation research, N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide 19 has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
Compound 19 has been found to have several biochemical and physiological effects. In cancer cells, it has been found to induce apoptosis, inhibit cell growth and survival, and increase the expression of tumor suppressor genes. In inflammation research, it has been found to inhibit the production of pro-inflammatory cytokines and chemokines, and reduce the infiltration of immune cells into inflamed tissues. These effects suggest that N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide 19 may have therapeutic potential for cancer and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide 19 in lab experiments is its high purity and stability. This makes it easier to control the dose and ensure reproducibility of results. Another advantage is its specificity for certain targets, such as AKT and NF-κB, which allows for more targeted and precise experiments. However, one limitation of using N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide 19 is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for research on N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide 19. One direction is to further investigate its mechanism of action, particularly in cancer cells. This could involve identifying its targets and pathways, and exploring its potential for combination therapies with other anti-cancer agents. Another direction is to investigate its potential for other diseases, such as neurodegenerative diseases and autoimmune diseases. This could involve exploring its effects on neuronal cells and immune cells, and identifying its targets and pathways in these cells. Overall, N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide 19 has shown promising results in scientific research, and further investigation may lead to its development as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide 19 involves several steps, starting with the reaction of 3-methoxybenzoyl chloride with cyclohexylamine to form N-cyclohexyl-3-methoxybenzamide. This intermediate product is then reacted with 2-hydroxy-7-methylquinoline to form the final product, N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide. The synthesis of this N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
Compound 19 has been studied extensively for its potential therapeutic properties. It has been found to have anti-cancer and anti-inflammatory effects in vitro and in vivo. In cancer research, N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide 19 has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis, or programmed cell death, in these cancer cells. In inflammation research, N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide 19 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response.
Propiedades
IUPAC Name |
N-cyclohexyl-3-methoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c1-17-11-12-18-14-20(24(28)26-23(18)13-17)16-27(21-8-4-3-5-9-21)25(29)19-7-6-10-22(15-19)30-2/h6-7,10-15,21H,3-5,8-9,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWJOFDJADGSSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3CCCCC3)C(=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-3-methoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


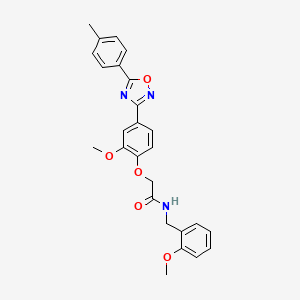
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B7712519.png)
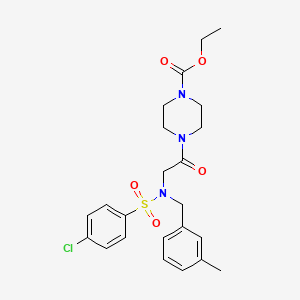
![N-(3,4-dimethoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7712529.png)

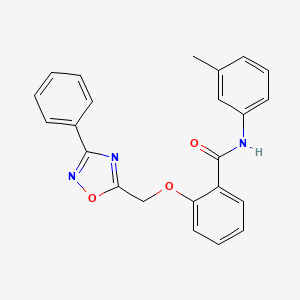
![N'-[(Z)-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7712542.png)




